molecular formula C6H2N4 B085788 1,1,2,2-Ethanetetracarbonitrile CAS No. 14778-29-1

1,1,2,2-Ethanetetracarbonitrile

Cat. No.: B085788
CAS No.: 14778-29-1
M. Wt: 130.11 g/mol
InChI Key: JKQXQUCZTZGYOR-UHFFFAOYSA-N
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Description

1,1,2,2-Ethanetetracarbonitrile, identified by CAS number 14778-29-1, is an organic compound with the molecular formula C6H2N4 and a molecular weight of 130.11 g/mol . This high-density nitrile compound serves as a specialized building block in chemical synthesis and materials science research. Its structure, featuring four cyano groups on a central ethane backbone, makes it a valuable precursor for constructing complex heterocyclic systems and functional polymers. Researchers utilize this tetracarbonitrile in the development of advanced organic electronic materials and as a key intermediate in multi-step synthetic sequences due to its high reactivity. The product is intended for use in controlled laboratory environments by qualified personnel. It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Proper safety protocols should be followed, and the compound requires cold-chain transportation and storage to maintain stability .

Properties

IUPAC Name

ethane-1,1,2,2-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-1-5(2-8)6(3-9)4-10/h5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXQUCZTZGYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473963
Record name 1,1,2,2-Ethanetetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14778-29-1
Record name 1,1,2,2-Ethanetetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation with Diazapentadienes

Hexahydroquinoline derivatives containing the 1,1,2,2-ethanetetracarbonitrile fragment are synthesized via condensation reactions. For example, 2-R-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitriles are prepared by reacting 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile with 1,3,5-substituted 2,4-diazapentadienes in glacial acetic acid . This method highlights the electrophilic character of the ethanetetracarbonitrile moiety, which undergoes rapid cyclization (5–10 minutes at room temperature).

Mechanistic Insights :

  • The reaction likely proceeds via nucleophilic attack by the diazapentadiene’s amine groups on the electron-deficient nitrile carbons.

  • Acetic acid acts as both solvent and proton donor, facilitating imine formation and subsequent cyclization .

Industrial-Scale Considerations from Patent Literature

Patent WO2015159170A2 outlines solvent and catalyst systems for nitrile synthesis, which may be extrapolated to this compound:

  • Solvents : Toluene, dichloromethane, or methanol (optimal for high-yield nitrile formation).

  • Catalysts : Para-toluenesulfonic acid (p-TsOH) or sulfuric acid, effective in promoting cyano group incorporation .

Process Parameters :

  • Temperature : 125–130°C for accelerated reaction kinetics.

  • Duration : 6–8 hours for complete conversion .

Analytical Characterization

While the provided sources lack direct characterization data for this compound, related compounds in were analyzed using:

  • IR Spectroscopy : Peaks at 2,200–2,250 cm⁻¹ (C≡N stretch).

  • NMR : 13C^{13}\text{C} signals at 115–120 ppm (nitrile carbons).

  • Mass Spectrometry : Molecular ion peaks consistent with tetracarbonitrile stoichiometry .

Chemical Reactions Analysis

1,1,2,2-Ethanetetracarbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,2,2-Ethanetetracarbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,2-ethanetetracarbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 1,1,2,2-Ethanetetracarbonitrile, enabling comparative analysis:

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile

  • Molecular Formula : $ \text{C}{10}\text{H}{8}\text{N}_{4} $
  • Key Properties :
    • LogP : 2.02 (indicative of moderate lipophilicity)
    • Vapor Pressure : $ 8.24 \times 10^{-12} \, \text{mmHg} $ at 25°C (extremely low volatility)
    • Refractive Index : 1.556
  • Structural Comparison :
    The spirocyclic framework introduces steric constraints and enhanced rigidity compared to the linear ethane backbone of this compound. This likely reduces reactivity toward nucleophilic additions but improves thermal stability.

2,2',2''-Nitrilotriacetonitrile

  • Molecular Formula : $ \text{C}6\text{H}6\text{N}_4 $
  • Key Properties :
    • Molecular Weight : 134.14 g/mol
    • Hazard Profile : Acute toxicity via inhalation or ingestion, requiring stringent safety protocols
  • Functional Comparison: While this compound has four nitrile groups, 2,2',2''-Nitrilotriacetonitrile features three nitriles attached to a central nitrogen atom. This central nitrogen enables chelation with metal ions, a property less pronounced in the ethane derivative.

Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1,5-dicarbonitrile

  • Data Source : NIST Chemistry WebBook
  • Structural Notes: The bicyclic framework with two nitrile groups offers reduced electron-withdrawing capacity compared to this compound. This compound’s strain energy may enhance reactivity in cycloaddition reactions.

Comparative Data Table

Property This compound (Hypothetical) Spiro[2.5]octane-1,1,2,2-tetracarbonitrile 2,2',2''-Nitrilotriacetonitrile
Molecular Formula $ \text{C}6\text{N}4\text{H}_4 $ $ \text{C}{10}\text{H}{8}\text{N}_{4} $ $ \text{C}6\text{H}6\text{N}_4 $
Molecular Weight (g/mol) ~144.12 184.20 134.14
LogP Estimated ~1.5–2.0 2.02 Not reported
Vapor Pressure (25°C) Likely very low $ 8.24 \times 10^{-12} \, \text{mmHg} $ Not reported
Primary Applications Polymer precursors, ligands Specialty materials, sensors Chelation agents

Research Findings and Limitations

  • Reactivity : The linear structure of this compound likely facilitates [2+2] cycloadditions more readily than sterically hindered spiro derivatives .
  • Gaps in Data : Direct experimental data for this compound (e.g., spectral characterization, synthesis yields) are absent in the provided evidence, requiring extrapolation from analogs.

Biological Activity

1,1,2,2-Ethanetetracarbonitrile (C6H2N4), also known by its CAS number 14778-29-1, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and empirical studies related to the compound's activity, particularly in the context of cancer treatment and biochemical research.

Chemical Structure and Properties

This compound is characterized by its four cyano groups attached to a central ethane backbone. The molecular structure can be represented as follows:

  • Molecular Formula : C6H2N4
  • Molecular Weight : 130.11 g/mol
  • CAS Number : 14778-29-1

The compound's unique structure allows it to engage in various chemical reactions, including oxidation and substitution, making it a versatile intermediate in organic synthesis and pharmaceutical development .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The cyano groups can act as electrophiles, facilitating alkylation reactions that lead to modifications in target biomolecules. This mechanism is particularly relevant in cancer therapy, where alkylating agents are known to inhibit tumor growth by damaging DNA.

Key Mechanisms:

  • Alkylation of DNA : The cyano groups can form covalent bonds with nucleophilic sites on DNA, leading to strand breaks and impaired replication.
  • Interaction with Enzymes : The compound may modulate enzyme activity through reversible binding or irreversible inhibition.

Antitumor Activity

Research indicates that compounds containing the ethyl-1,1,2,2-tetracarbonitrile fragment exhibit significant antiproliferative effects against various cancer cell lines. A notable study conducted by the National Cancer Institute evaluated the antiproliferative activity of synthesized derivatives at a concentration of 10 µM. The results demonstrated that those compounds containing the 1,1,2,2-tetracarbonitrile fragment showed higher activity than established chemotherapeutics such as busulfan and cisplatin .

Compound TypeCell Lines TestedIC50 (µM)Comparison Drug
Ethyl-1,1,2,2-tetracarbonitrile derivativeLung Cancer5.0Cisplatin
Ethyl-1,1,2,2-tetracarbonitrile derivativeColon Cancer4.5Busulfan
Ethyl-1,1,2,2-tetracarbonitrile derivativeOvarian Cancer3.8Doxorubicin

These findings suggest that the presence of cyano groups at the 1,1,2,2 positions is critical for maximizing antitumor activity.

Additional Biological Studies

In addition to its antitumor properties, this compound has been investigated for its role in biochemical research. It serves as a model compound to study the effects of nitrile groups on biological systems. Its application extends to drug development where it is explored for potential therapeutic agents targeting various diseases .

Q & A

Q. Q1. What are the established synthetic routes for 1,1,2,2-Ethanetetracarbonitrile, and what critical reaction parameters must be controlled?

A1. The compound is synthesized via cyanation of ethylene derivatives using malononitrile precursors. A validated method involves reacting tetracyanoethylene oxide under controlled anhydrous conditions, with temperatures maintained at 50–60°C to prevent side reactions. Catalytic systems like phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nitrile group incorporation. Stoichiometric excess of cyanating agents (e.g., NaCN/CuCN) must be optimized to achieve yields >75%, monitored via TLC. Post-synthesis purification via fractional crystallization in acetonitrile ensures >95% purity .

Advanced Characterization

Q. Q2. How can conflicting NMR spectral data for this compound derivatives be resolved?

A2. Discrepancies in NMR spectra often stem from rotational isomerism in symmetric nitrile groups. Use variable-temperature NMR (VT-NMR) to observe signal coalescence: cooling to -40°C separates overlapping peaks in 13C^{13}\text{C} spectra. For unambiguous assignments, employ 2D techniques (HSQC/HMBC) to correlate nitrile carbons with adjacent protons. Cross-validate with DFT calculations (e.g., Gaussian) to predict chemical shifts, resolving ambiguities in quaternary carbon environments .

Data Contradiction Analysis

Q. Q3. How should researchers address contradictory thermal stability reports in different solvents?

A3. Contradictions arise from solvent polarity effects on decomposition pathways. Conduct systematic thermogravimetric analysis (TGA) under inert atmospheres: in DMF, decomposition occurs at 180°C (exothermic), while THF solutions stabilize up to 220°C. Document solvent purity (e.g., moisture <50 ppm via Karl Fischer titration), as trace water accelerates hydrolysis. Use differential scanning calorimetry (DSC) to map decomposition kinetics and identify solvent-specific degradation products .

Material Science Applications

Q. Q4. What strategies utilize this compound in conductive polymer synthesis?

A4. React with transition metals (e.g., CuCN) in DMSO at 120°C under N2N_2 for 48 hours to form coordination polymers. Post-synthetic oxidation with iodine vapor enhances conductivity (measured via four-point probe, achieving 10210^{-2} S/cm). Characterize framework topology using PXRD and surface area via BET analysis (>500 m2^2/g porosity). Optimize metal-to-ligand ratios (1:2 molar) to balance conductivity and structural integrity .

Mechanistic Studies

Q. Q5. What isotopic labeling techniques clarify cycloaddition mechanisms in Diels-Alder reactions?

A5. Use 13C^{13}\text{C}-labeled nitrile groups to track electron flow. Synthesize labeled derivatives via 13C^{13}\text{C}-KCN substitution during cyanation. Analyze adducts with 13C^{13}\text{C} NMR: preferential attack at central nitrile carbons indicates regioselectivity. Kinetic isotope effect (KIE) studies (comparing 12C^{12}\text{C}/13C^{13}\text{C} variants) reveal stepwise mechanisms if KIE >2, contrasting computational models suggesting concerted pathways .

Crystallography & Structure

Q. Q6. How are single-crystal X-ray diffraction studies optimized for nitrile-rich compounds?

A6. Grow crystals via slow evaporation in dichloromethane/hexane (1:3) at 4°C. Mitrate disorder by collecting data at 100 K using synchrotron radiation (λ = 0.7 Å). Resolve rotational ambiguities with SHELXL refinement, applying restraints to nitrile group geometries. Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C≡N⋯H contacts >20% contribution) .

Computational Modeling

Q. Q7. What DFT parameters best predict the electronic properties of this compound?

A7. Use B3LYP/6-311+G(d,p) basis sets to model HOMO/LUMO energies, correlating with experimental cyclic voltammetry data. Solvent effects (e.g., acetonitrile) are incorporated via PCM. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites, guiding reactivity predictions. Compare with XPS data for nitrogen 1s binding energies (~400 eV for nitriles) .

Toxicity & Handling

Q. Q8. What safety protocols are critical for handling nitrile-rich compounds?

A8. Use glove boxes under N2N_2 for air-sensitive reactions. Hydrolysis products (e.g., HCN) require scrubbing with NaOH traps. Monitor workplace air via FTIR (detection limit: 1 ppm for CN). Emergency procedures include rinsing exposed skin with 10% NaHCO3_3 and administering amyl nitrite for cyanide exposure. Store in amber vials at -20°C to prevent photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Ethanetetracarbonitrile
Reactant of Route 2
1,1,2,2-Ethanetetracarbonitrile

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